molecular formula C6H12ClNO4S B2728860 Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride CAS No. 2138023-12-6

Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride

Cat. No.: B2728860
CAS No.: 2138023-12-6
M. Wt: 229.68
InChI Key: LUAUITQJVJXWHL-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiolane ring with an amino group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiolane derivative.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and a carboxylic acid derivative in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced thiolane derivatives.

    Substitution Products: Amino-substituted derivatives, ester-substituted derivatives.

Scientific Research Applications

Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4S)-4-hydroxy-1,1-dioxothiolane-3-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl (3R,4S)-4-methyl-1,1-dioxothiolane-3-carboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-6(8)4-2-12(9,10)3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAUITQJVJXWHL-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CS(=O)(=O)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CS(=O)(=O)C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.